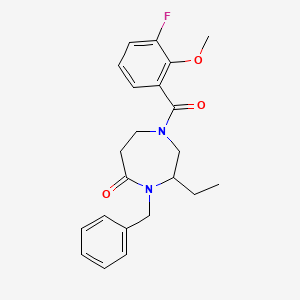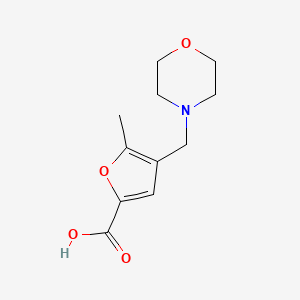![molecular formula C16H15ClF2N2O3 B5430261 N-(2-chloro-4,5-difluorophenyl)-N'-[2-(4-methoxyphenoxy)ethyl]urea](/img/structure/B5430261.png)
N-(2-chloro-4,5-difluorophenyl)-N'-[2-(4-methoxyphenoxy)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4,5-difluorophenyl)-N'-[2-(4-methoxyphenoxy)ethyl]urea, commonly known as CF9, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential applications in various fields such as agriculture, medicine, and biotechnology. CF9 is a potent inhibitor of plant growth, making it a valuable tool for crop management. In addition, CF9 has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In
作用機序
The mechanism of action of CF9 is not fully understood, but it is believed to inhibit plant growth by interfering with cell division. CF9 has been shown to inhibit the activity of tubulin, a protein that is involved in cell division. In addition, CF9 has been shown to induce apoptosis, or programmed cell death, in cancer cells. The mechanism of action of CF9 in inhibiting inflammation is not well understood, but it is believed to involve the inhibition of inflammatory cytokines.
Biochemical and Physiological Effects:
CF9 has been shown to have various biochemical and physiological effects. In plants, CF9 inhibits cell division, resulting in stunted growth and reduced biomass. In cancer cells, CF9 induces apoptosis, leading to cell death. CF9 has also been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation.
実験室実験の利点と制限
CF9 has several advantages for lab experiments. It is a potent inhibitor of plant growth, making it a valuable tool for crop management. CF9 also exhibits anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, CF9 has some limitations for lab experiments. It is a synthetic compound, which may limit its applicability in certain fields. In addition, the mechanism of action of CF9 is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on CF9. One potential direction is to further investigate the mechanism of action of CF9 in inhibiting plant growth and inducing apoptosis in cancer cells. This could lead to the development of more effective inhibitors of plant growth and anti-cancer drugs. Another potential direction is to investigate the potential applications of CF9 in other fields, such as biotechnology and materials science. CF9 has been shown to exhibit unique properties, such as its ability to inhibit plant growth, which could be useful in the development of new materials or biotechnological applications. Overall, CF9 is a promising compound that has the potential to have significant applications in various fields of scientific research.
合成法
The synthesis of CF9 involves the reaction of 2-chloro-4,5-difluoroaniline with 2-(4-methoxyphenoxy)ethyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified through column chromatography. The yield of CF9 is typically around 60-70%, and the compound is characterized using various spectroscopic techniques such as NMR and mass spectrometry.
科学的研究の応用
CF9 has been extensively studied for its potential applications in various fields such as agriculture, medicine, and biotechnology. In agriculture, CF9 has been shown to be a potent inhibitor of plant growth, making it a valuable tool for crop management. CF9 has been shown to inhibit the growth of various plant species, including wheat, rice, and soybean. In addition, CF9 has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. CF9 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. CF9 has also been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
特性
IUPAC Name |
1-(2-chloro-4,5-difluorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O3/c1-23-10-2-4-11(5-3-10)24-7-6-20-16(22)21-15-9-14(19)13(18)8-12(15)17/h2-5,8-9H,6-7H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYPYIBWZIGGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)NC2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792099 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5430180.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5430192.png)

![2-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B5430212.png)
![1'-(5-isopropylpyrimidin-4-yl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5430221.png)
![1-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)cyclopropanecarboxamide](/img/structure/B5430223.png)
![5-(2-ethylbutanoyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5430230.png)
![3-ethyl-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5430233.png)
![5-phenyl-1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2,4-pentadien-1-one](/img/structure/B5430277.png)
![4-(5-methylpyridin-2-yl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5430278.png)
![4-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-penten-2-one](/img/structure/B5430283.png)

![methyl 3-{[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B5430295.png)
